Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate
CAS No.: 89380-76-7
Cat. No.: VC0494546
Molecular Formula: C6H5NO5S
Molecular Weight: 203.17g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89380-76-7 |
|---|---|
| Molecular Formula | C6H5NO5S |
| Molecular Weight | 203.17g/mol |
| IUPAC Name | methyl 3-hydroxy-4-nitrothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C6H5NO5S/c1-12-6(9)5-4(8)3(2-13-5)7(10)11/h2,8H,1H3 |
| Standard InChI Key | SWWYFSVAMWJJTO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CS1)[N+](=O)[O-])O |
Introduction
Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring with hydroxyl (-OH), nitro (-NO2), and carboxylate (-COOCH3) functional groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate involves the nitration of methyl 3-hydroxythiophene-2-carboxylate. This process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Techniques such as extraction, crystallization, and chromatography are often used for purification.
Chemical Reactions and Applications
Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate participates in various chemical reactions due to its functional groups. These reactions can be exploited to synthesize more complex heterocyclic compounds. In biological contexts, this compound may exhibit antimicrobial or anticancer effects due to the presence of reactive functional groups.
Potential Applications
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Medicinal Chemistry: The compound's bioactive properties make it a candidate for developing new drugs.
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Organic Synthesis: It serves as a valuable building block for constructing complex heterocyclic systems.
Research Findings and Biological Activities
While specific biological activity data for Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is limited, compounds with similar structures often exhibit significant biological activities. For instance, nitrothiophenes can undergo bioreduction in biological systems, forming reactive intermediates that interact with cellular components.
Antimicrobial and Antioxidant Activities
Studies on related compounds suggest that structural modifications can enhance biological efficacy. For example, the presence of certain functional groups can increase hydrophilicity, which may boost antibacterial activity .
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Functional Groups |
|---|---|---|---|
| Methyl 3-Hydroxy-4-Nitrothiophene-2-Carboxylate | C6H5NO5S | 203.17 g/mol | -OH, -NO2, -COOCH3 |
| Methyl 3-Methyl-4-Nitrothiophene-2-Carboxylate | C7H7NO4S | 201.20 g/mol | -CH3, -NO2, -COOCH3 |
| Methyl 3-Hydroxy-4-Nitropyridine-2-Carboxylate | Not specified | 182.13 g/mol | -OH, -NO2, -COOCH3 |
This comparison highlights the structural similarities and differences among these compounds, which can influence their chemical and biological properties.
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